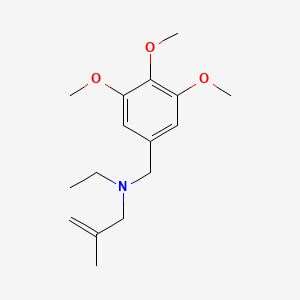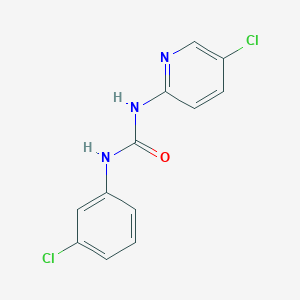
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is classified as a substituted urea herbicide and is known for its strong and long-lasting effects.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea involves the inhibition of photosynthesis in plants. It works by blocking the electron transport chain in photosystem II, which is responsible for the production of oxygen and energy in plants. This leads to the accumulation of reactive oxygen species, which can cause damage to the plant's cells and ultimately lead to its death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects on plants. It can affect the activity of enzymes involved in photosynthesis, respiration, and protein synthesis. It can also alter the levels of plant hormones such as abscisic acid and cytokinins, which play important roles in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its strong and long-lasting effects, which make it an effective tool for studying the mechanisms of herbicidal action. However, its limitations include its potential toxicity to non-target organisms and its persistence in the environment, which can make it difficult to control.
Orientations Futures
There are a number of future directions for research on N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea. One area of interest is the development of new herbicides that are more effective and less harmful to the environment. Another area of interest is the study of the effects of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea on non-target organisms, such as insects, birds, and mammals. Finally, there is a need for further research on the mechanisms of action of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea and other herbicides, which could lead to the development of new and more effective herbicides in the future.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea involves the reaction between 3-chloroaniline and 5-chloro-2-pyridinecarboxylic acid, followed by the addition of phosgene to form the urea derivative. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane or chloroform.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling the growth of a wide range of weeds, including grasses, broadleaf weeds, and sedges. It is also used to control the growth of algae in water bodies such as lakes, ponds, and reservoirs.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(5-chloropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-2-1-3-10(6-8)16-12(18)17-11-5-4-9(14)7-15-11/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEFNEMJUBGMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)
![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)
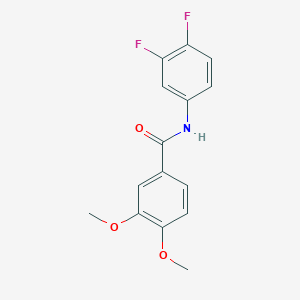

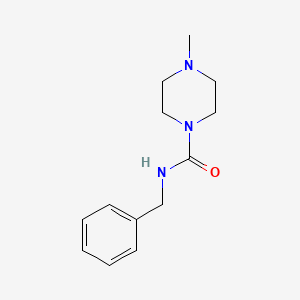
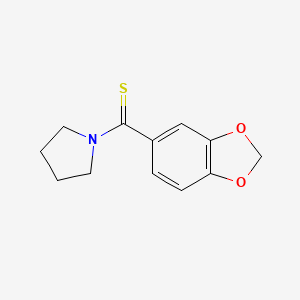
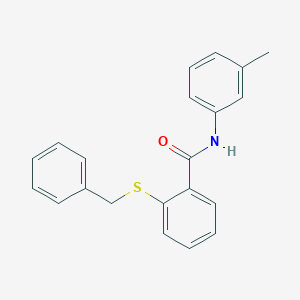
![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)

